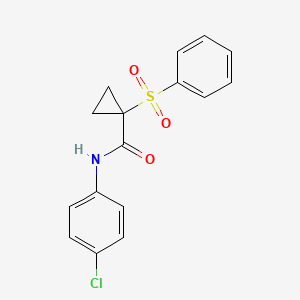![molecular formula C22H32N2O4S B5210812 3,3'-thiobis{1-[(4-ethoxyphenyl)amino]-2-propanol}](/img/structure/B5210812.png)
3,3'-thiobis{1-[(4-ethoxyphenyl)amino]-2-propanol}
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
'3,3'-thiobis{1-[(4-ethoxyphenyl)amino]-2-propanol}' is a chemical compound that has been widely studied for its potential applications in various fields including biochemistry, pharmacology, and medicinal chemistry. This compound is also known as TAPC, and it has been synthesized using different methods. The purpose of
科学研究应用
TAPC has been studied for its potential applications in various fields including organic electronics, optoelectronics, and biochemistry. TAPC has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) due to its high thermal stability, good solubility, and high hole mobility. TAPC has also been used as a fluorescent probe for detecting DNA damage and oxidative stress in cells. In addition, TAPC has been studied for its potential applications in cancer therapy due to its ability to induce apoptosis in cancer cells.
作用机制
The mechanism of action of TAPC is not fully understood. However, it has been suggested that TAPC induces apoptosis in cancer cells by activating the caspase pathway. TAPC has also been shown to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication.
Biochemical and Physiological Effects:
TAPC has been shown to have various biochemical and physiological effects. TAPC has been shown to induce apoptosis in cancer cells by activating the caspase pathway. TAPC has also been shown to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication. In addition, TAPC has been shown to have antioxidant properties, which may be beneficial in preventing DNA damage and oxidative stress.
实验室实验的优点和局限性
One of the advantages of using TAPC in lab experiments is its high thermal stability, good solubility, and high hole mobility, which make it a suitable hole-transporting material in OLEDs. However, one of the limitations of using TAPC in lab experiments is its low yield, which makes it difficult to obtain large quantities of TAPC for experiments.
未来方向
There are several future directions for the study of TAPC. One direction is to study the potential applications of TAPC in cancer therapy. Another direction is to study the mechanism of action of TAPC in inducing apoptosis in cancer cells. In addition, further studies are needed to understand the potential applications of TAPC in organic electronics and optoelectronics. Finally, more efficient synthesis methods for TAPC need to be developed to obtain larger quantities of TAPC for experiments.
合成方法
The synthesis of TAPC involves the reaction between 4-ethoxyaniline and 3,3'-thiobis(propionitrile) in the presence of Raney nickel catalyst. The reaction is carried out under high pressure and high temperature conditions. The yield of TAPC is around 50%.
属性
IUPAC Name |
1-(4-ethoxyanilino)-3-[3-(4-ethoxyanilino)-2-hydroxypropyl]sulfanylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O4S/c1-3-27-21-9-5-17(6-10-21)23-13-19(25)15-29-16-20(26)14-24-18-7-11-22(12-8-18)28-4-2/h5-12,19-20,23-26H,3-4,13-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSJGWHYUJOCWJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCC(CSCC(CNC2=CC=C(C=C2)OCC)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-{[4-(tert-butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone](/img/structure/B5210735.png)
![[3-(2-chloro-10H-phenothiazin-10-yl)-3-oxopropyl]dimethylamine hydrochloride](/img/structure/B5210739.png)
![1-[(4-methyl-3-nitrophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5210745.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-1-naphthamide](/img/structure/B5210746.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5210752.png)
![N-[1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)-2-(2-thienyl)vinyl]benzamide](/img/structure/B5210753.png)
![1-(4-methylphenyl)-5-[(5-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5210759.png)
![4-({4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl}methyl)-2-methoxy-6-nitrophenol](/img/structure/B5210764.png)


![N-[(butylamino)carbonothioyl]-4-fluorobenzamide](/img/structure/B5210773.png)

![2-amino-4-(3-methylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5210793.png)
![4-({[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide](/img/structure/B5210796.png)